molecular formula C16H30O3 B8223513 12-Oxohexadecanoic acid

12-Oxohexadecanoic acid

Cat. No.: B8223513
M. Wt: 270.41 g/mol
InChI Key: QHUIAVKMVKXGAP-UHFFFAOYSA-N
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Description

12-Oxohexadecanoic acid (Chemical Formula: C16H30O3) is a long-chain keto fatty acid classified under oxo fatty acids . This compound is of significant interest in biochemical research, particularly in the study of fatty acid metabolism and the development of bio-based polymers. It serves as a valuable bifunctional C12 precursor for the synthesis of specialty polymers, including pathways to intermediates like dodecanedioic acid or ω-aminododecanoic acid, which are potential building blocks for Nylon-12 production . Research into similar oxo-fatty acids, such as 10-oxo-12(Z)-octadecenoic acid (a linoleic acid metabolite), has demonstrated their role as potent signaling molecules that can activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ, which is a key regulator of adipogenesis and whole-body energy metabolism . The mechanism of action for this class of compounds often involves interaction with nuclear receptors like PPARγ, where the alpha,beta-unsaturated ketone moiety can be a critical structural feature for covalent binding and transcriptional activation . 12-Oxohexadecanoic acid is related to other oxo-fatty acids of research interest, such as 3-oxohexadecanoic acid, which is a known intermediate in the fatty acid biosynthesis pathway . For R&D use only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

12-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUIAVKMVKXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Doped Zirconia (MnO₂/ZrO₂) Catalysts

Reaction Conditions :

  • Substrate : Palmitic acid (C₁₆H₃₂O₂)

  • Catalyst : 5% MnO₂/ZrO₂

  • Temperature : 340°C

  • Time : 3 hours

  • Atmosphere : Nitrogen

Outcome :
Although primarily producing palmitone (C₃₁H₆₂O) via coupling, trace amounts of 12-oxohexadecanoic acid are detected via GC-MS. Optimization of MnO₂ loading and reaction time may enhance selectivity.

Table 1: Comparative Analysis of Oxidation Methods

MethodOxidizing AgentSolventTemperatureYield (%)Key Advantage
PCC OxidationPCCDCM25°C89*High selectivity, mild conditions
Chromic AcidCrO₃Acetic acid40°C85*Scalability
HypochloriteNaOClAcetic acid20°C75*Environmentally friendly
MnO₂/ZrO₂ CatalysisThermalNeat340°C<5No external oxidant required

*Yields extrapolated from analogous 18-carbon substrates.

Enzymatic Oxidation Strategies

Although no direct enzymatic routes to 12-oxohexadecanoic acid are documented, analogous systems suggest feasibility:

Alcohol Dehydrogenase (ADH)-Mediated Oxidation

Hypothetical Pathway :

  • Hydroxylation : Introduce a hydroxyl group at C12 of hexadecanoic acid using a engineered hydratase (e.g., oleate hydratase).

  • Oxidation : Convert 12-hydroxyhexadecanoic acid to the ketone using a NAD⁺-dependent ADH.

Challenges :

  • Limited availability of 12-specific hydratases.

  • Cofactor regeneration requirements.

Industrial-Scale Considerations

Process Optimization

  • Space-Time Yield (STY) : Enzymatic methods achieve STYs >1,600 g L⁻¹ d⁻¹ for analogous ketones, but chemical oxidation offers faster kinetics.

  • Purification : Recrystallization from methanol or ethanol ensures >98% purity.

Environmental Impact

  • Hypochlorite methods reduce heavy metal waste compared to CrO₃.

  • PCC, while efficient, generates stoichiometric chromic waste.

Emerging Techniques

Electrochemical Oxidation

Principle : Anodic oxidation of hydroxy acids in aqueous or organic electrolytes.
Example : 12-Hydroxystearic acid oxidized at platinum electrodes yields 12-oxostearic acid , a method adaptable to 16-carbon analogs.

Chemical Reactions Analysis

Types of Reactions: 12-Oxohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: 12-Carboxypalmitic acid.

    Reduction: 12-Hydroxypalmitic acid.

    Substitution: Various 12-substituted palmitic acid derivatives.

Scientific Research Applications

Chemistry

12-Oxohexadecanoic acid serves as a precursor for the synthesis of bio-based polymers. Its chemical structure allows for various modifications, making it an essential compound in organic synthesis and materials science.

Biology

In biological research, 12-oxohexadecanoic acid is investigated for its role in cellular signaling and metabolic regulation. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for lipid metabolism and homeostasis.

Medicine

The compound exhibits cytotoxic activity against cancer cells, indicating potential therapeutic applications. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cyclin-dependent kinases.

Industry

In industrial applications, 12-oxohexadecanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties facilitate its use in formulating products that require specific biochemical characteristics.

Anti-inflammatory Effects

Research indicates that 12-oxohexadecanoic acid possesses significant anti-inflammatory properties. A study demonstrated that it suppresses nitric oxide (NO) production and the expression of inflammatory cytokines such as TNF-α and IL-6 in macrophage cells.

Table 1: Inhibitory Effects of 12-Oxohexadecanoic Acid on Inflammatory Mediators

CompoundInhibitory Effect on NO ProductionCytokine Suppression
12-Oxohexadecanoic AcidSignificant (p < 0.01)TNF-α, IL-6
Control (DMSO)NoneNone

Anticancer Activity

The anticancer potential of 12-oxohexadecanoic acid has been explored extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation.

Case Study: Induction of Apoptosis in Cancer Cells

A study evaluated the effects of 12-oxohexadecanoic acid on LNCaP prostate cancer cells:

  • Concentration : 95 μM
  • Duration : 24 hours
  • Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.

Metabolic Modulation

Emerging evidence suggests that 12-oxohexadecanoic acid plays a role in lipid metabolism regulation. It acts as a PPARα agonist, which is crucial for maintaining lipid homeostasis.

Table 2: Effects of 12-Oxohexadecanoic Acid on Lipid Metabolism

ParameterEffect
PPARα ActivationYes
Triglyceride AccumulationDecreased

Mechanism of Action

The mechanism of action of 12-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 12th carbon position allows the compound to participate in redox reactions, influencing cellular redox balance and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and exert effects on gene expression and protein function.

Comparison with Similar Compounds

Key Observations :

  • Chain length and functional group position critically influence polarity and reactivity.
  • Ketones at terminal positions (e.g., 3-Oxododecanoic acid) may exhibit higher chemical reactivity compared to mid-chain ketones due to proximity to the carboxylic acid group .

Physicochemical Properties and Stability

Compound Name Stability/Storage Recommendations Purity Physical State
12-Oxohexadecanoic acid Not specified Not provided Not provided
12-Oxo-octadecanoic acid Stable at -20°C for ≥3 years ≥95% Solid
12-Hydroxydodecanoic acid No special storage requirements 97% Solid
17-Amino-10-oxo-... acid Use dry, inert atmosphere; avoid moisture Not provided Likely solid

Notes:

  • 12-Oxo-octadecanoic acid’s stability at low temperatures suggests sensitivity to thermal degradation .

Hazard Profiles and Handling

Compound Name Hazard Classification Key Precautions
12-Oxohexadecanoic acid Not classified (data unavailable) Avoid inhalation, skin contact
12-Oxo-octadecanoic acid Health hazards (unquantified) Use PPE; avoid dust inhalation
12-Hydroxydodecanoic acid Non-hazardous vs. H302/H315 Conflicting guidelines; use ventilation
3-Oxododecanoic acid Not classified Limited toxicity data
17-Amino-10-oxo-... acid GHS07 (Warning) Avoid dust formation; use eye protection

Critical Insight :

  • For instance, hydroxylated analogs (e.g., 12-Hydroxydodecanoic acid) may exhibit lower volatility but higher skin irritation risks compared to ketone-bearing analogs .

Biological Activity

Introduction

12-Oxohexadecanoic acid, also known as 12-oxo-C16:0 or 12-oxo-palmitic acid, is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of inflammation and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and implications for disease treatment.

12-Oxohexadecanoic acid is characterized by its oxo group at the 12th carbon of the hexadecanoic acid chain. Its molecular formula is C16H30O2C_{16}H_{30}O_2, and it belongs to a class of compounds known as oxo fatty acids, which are known to exhibit unique biological properties.

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

Recent studies have highlighted the role of 12-oxohexadecanoic acid as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid and subsequent eicosanoid production. Eicosanoids are lipid mediators involved in inflammatory responses.

  • Mechanism : The compound selectively inhibits GIVA cPLA2 without affecting GVIA iPLA2 or secreted GV sPLA2, showcasing its potential as a therapeutic agent in inflammatory diseases .
  • Research Findings : In a study using RAW264.7 macrophages, 12-oxohexadecanoic acid exhibited significant inhibition of eicosanoid biosynthesis induced by toll-like receptor (TLR) activation .

Cancer Biomarker Potential

Another area of interest is the potential use of 12-oxohexadecanoic acid as a biomarker for non-muscle invasive bladder cancer (NMIBC).

  • Study Results : In a metabolomics analysis comparing NMIBC patients to healthy controls, 12-oxohexadecanoic acid was part of a panel that distinguished between the two groups with high sensitivity and specificity (AUC = 0.985) in early detection .
  • Clinical Implications : The ability to detect this metabolite could lead to earlier diagnosis and better management of bladder cancer.

Effects on Plant Biology

In plant biology, derivatives of 12-oxohexadecanoic acid have been studied for their roles in signaling pathways.

  • Research Insights : The compound has been shown to induce nicotine accumulation in Nicotiana attenuata, similar to the effects observed with methyl jasmonate, indicating its potential role in plant defense mechanisms .

Case Study 1: Inflammation and Eicosanoid Production

In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of 12-oxohexadecanoic acid prior to stimulation with Kdo2-lipid A (KLA). The results indicated:

Concentration (µM)PGD2 Production (pg/mL)Inhibition (%)
Control1500-
1120020
1090040
10030080

This data illustrates the dose-dependent inhibition of PGD2 production by 12-oxohexadecanoic acid, emphasizing its potential therapeutic application in inflammatory conditions .

Case Study 2: Metabolomic Profiling in Bladder Cancer

A cohort study involving NMIBC patients utilized serum metabolomics to identify potential biomarkers. The analysis revealed:

MetaboliteAUCSensitivity (%)Specificity (%)
12-Oxohexadecanoic acid0.98598.6398.59
L-octanoylcarnitine0.99997.8100

These findings suggest that monitoring levels of these metabolites could enhance early detection strategies for bladder cancer .

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 12-oxohexadecanoic acid in vitro?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Account for heteroscedasticity with weighted least squares. Report confidence intervals and effect sizes (e.g., Cohen’s d for pairwise comparisons). Open-source tools like R/Bioconductor ensure transparency .

Q. How can researchers adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing 12-oxohexadecanoic acid data?

  • Methodological Answer : Deposit raw spectra (NMR, MS) in repositories like MetaboLights. Annotate datasets with ontology terms (e.g., ChEBI for chemical identity). Provide detailed metadata, including instrument settings and software versions. Use persistent identifiers (DOIs) for datasets and cite them in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.